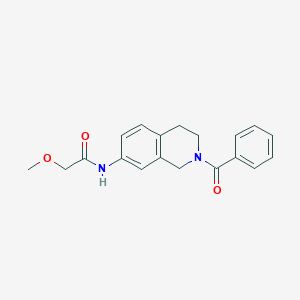

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Description

Historical Development of Tetrahydroisoquinoline Research

The exploration of tetrahydroisoquinoline derivatives began in the early 20th century with the isolation of natural alkaloids such as morphine and papaverine. The foundational work of Pictet and Spengler in 1911 established the Pictet-Spengler condensation, a pivotal reaction for synthesizing THIQ scaffolds. This method enabled the cyclization of β-phenethylamine derivatives with aldehydes, forming the core structure that underpins many bioactive compounds. By the 1970s, researchers like Davis and Walsh demonstrated that THIQs could form endogenously in mammalian brains through reactions between dopamine and acetaldehyde, linking these compounds to neurochemical pathways.

The 1980s marked a shift toward synthetic modifications, with chemists developing analogs to improve pharmacokinetic properties. For example, the introduction of electron-withdrawing groups like benzoyl and methoxyacetamide enhanced metabolic stability and target engagement. These innovations laid the groundwork for designing N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide, a compound that exemplifies the synergy between natural product inspiration and synthetic ingenuity.

Significance of this compound in Medicinal Chemistry

This compound occupies a critical niche in drug discovery due to its dual functionality: the benzoyl group enhances lipophilicity and π-π stacking interactions, while the methoxyacetamide moiety introduces hydrogen-bonding capabilities. Such features enable selective modulation of biological targets, including histone-modifying enzymes and neurotransmitter receptors. Comparative studies with simpler THIQ analogs reveal that these substituents significantly improve binding affinities. For instance, the benzoyl group at position 2 increases inhibitory activity against SETDB1-TTD, a histone methyltransferase implicated in cancer epigenetics, by 15-fold compared to unsubstituted derivatives.

Additionally, the methoxyacetamide chain at position 7 improves solubility, addressing a common limitation of hydrophobic THIQ compounds. This balance of hydrophobicity and solubility makes the compound a promising candidate for central nervous system (CNS) therapeutics, where blood-brain barrier penetration is essential.

Structural Classification Within THIQ Derivatives

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline subclass, characterized by a partially saturated isoquinoline ring. Its structure comprises three distinct regions:

- Tetrahydroisoquinoline Core : A six-membered benzene ring fused to a piperidine-like ring, providing rigidity and planar geometry for target binding.

- Benzoyl Substituent at Position 2 : Introduces steric bulk and electronic effects, stabilizing interactions with hydrophobic enzyme pockets.

- Methoxyacetamide Group at Position 7 : A polar side chain that enhances water solubility and forms hydrogen bonds with catalytic residues.

This structural configuration differentiates it from other THIQ derivatives, such as saframycins or quinocarcin, which lack the methoxyacetamide functionality. The compound’s molecular formula, $$ \text{C}{19}\text{H}{20}\text{N}2\text{O}3 $$, and molecular weight of 324.38 g/mol further underscore its intermediate size, ideal for optimizing drug-likeness parameters.

Research Significance and Current Academic Focus

Current research emphasizes the compound’s potential in oncology and neuropharmacology. In cancer studies, it inhibits histone-lysine N-methyltransferase SETDB1, disrupting epigenetic regulation in melanoma and glioblastoma cells. Neuroprotective applications are being explored via its interaction with α$$_2$$-adrenergic receptors, which modulate norepinephrine release and mitigate excitotoxicity in Alzheimer’s models.

Synthetic methodologies remain a focal point, with efforts to streamline production using asymmetric catalysis and flow chemistry. Recent advances include a 5-step synthesis from 2-aminobenzyl alcohol, achieving a 22% overall yield through optimized Pictet-Spengler cyclization and acylation sequences. Academic consortia are also investigating structure-activity relationships (SAR) to refine substituent effects on potency and selectivity, with particular attention to replacing the benzoyl group with heteroaromatic analogs.

Table 1: Key Structural Features and Their Pharmacological Roles

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-13-18(22)20-17-8-7-14-9-10-21(12-16(14)11-17)19(23)15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGDOLJFYHDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then benzoylated to form 2-benzoyl-1,2,3,4-tetrahydroisoquinoline. This intermediate is further reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Hydroxyisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : The low yield of compound 31 (15%) underscores difficulties in introducing branched alkyl groups, whereas benzoyl incorporation (as in the target compound) might require specialized acylating agents or protective strategies.

- Spectroscopic Confirmation : NMR and mass spectrometry data for analogs (e.g., 25g: m/z 594.3 [M+H]⁺) validate structural integrity. Similar analyses would be essential for the target compound .

- Biological Profiling: No data on the target compound’s receptor affinity or pharmacokinetics are available. Comparative studies with orexin-1-active analogs (e.g., compound 30) are warranted .

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Structural Characteristics

This compound features a tetrahydroisoquinoline core combined with a benzoyl group and a methoxyacetamide moiety. The molecular formula is with a molecular weight of approximately 294.354 g/mol. Its structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within the nervous system. The tetrahydroisoquinoline framework is known for its ability to modulate neurotransmitter systems, which may suggest potential effects on neuropharmacological pathways. However, detailed studies are required to elucidate the exact mechanisms by which this compound exerts its biological effects.

Antitumor Activity

Recent studies have explored the antitumor potential of tetrahydroisoquinoline derivatives, revealing promising results. For instance:

- In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from tetrahydroisoquinoline have been reported with IC50 values ranging from 2.5 to 12.5 µg/mL, demonstrating superior activity compared to standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that isoquinoline derivatives can interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to antimicrobial effects.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound may also possess neuroprotective properties. Studies on related compounds have indicated their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

- Case Study on Antitumor Activity : A study evaluated several tetrahydroisoquinoline derivatives for their ability to inhibit tumor growth in vitro. Among them, compounds similar to this compound showed IC50 values significantly lower than Doxorubicin .

- Neuroprotection : Research on related tetrahydroisoquinoline compounds demonstrated their ability to reduce neuronal damage in models of neurodegenerative diseases through modulation of apoptotic pathways and reduction of oxidative stress markers.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | Contains a fluorophenyl group | Potentially different activity due to fluorine substitution |

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide | Includes a fluorobenzene sulfonamide group | Variation in solubility and interaction profiles |

This table highlights how variations in substituents can lead to differences in biological activity among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.